N'-[(1e)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide
Description
N'-[(1E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide is a Schiff base compound synthesized via the condensation of nicotinohydrazide with 3,5-dibromo-2,4-dihydroxybenzaldehyde. Its structure features a nicotinohydrazide backbone linked to a dibrominated dihydroxyphenyl group, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C13H9Br2N3O3 |
|---|---|
Molecular Weight |
415.04 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9Br2N3O3/c14-9-4-8(11(19)10(15)12(9)20)6-17-18-13(21)7-2-1-3-16-5-7/h1-6,19-20H,(H,18,21)/b17-6+ |
InChI Key |
PYVJEAZDEZTGIS-UBKPWBPPSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
Origin of Product |
United States |
Preparation Methods
Standard Condensation Protocol
The most widely reported method involves refluxing equimolar quantities of nicotinic acid hydrazide (1.37 g, 10 mmol) and 3,5-dibromo-2,4-dihydroxybenzaldehyde (3.34 g, 10 mmol) in absolute ethanol (50 mL) under acidic catalysis. Glacial acetic acid (1–2 drops) is typically added to protonate the carbonyl oxygen, enhancing electrophilicity. The reaction mixture is stirred under reflux for 6–8 hours, with progress monitored via thin-layer chromatography (TLC).
Table 1: Standard Reaction Parameters
| Parameter | Specification |
|---|---|
| Molar Ratio | 1:1 (aldehyde:hydrazide) |
| Solvent | Absolute ethanol |
| Catalyst | Glacial acetic acid (0.1% v/v) |
| Temperature | Reflux (78°C) |
| Reaction Time | 6–8 hours |
| Yield | 68–72% |
Post-reaction, the product is isolated by cooling the mixture to 4°C, followed by vacuum filtration. The crude solid is recrystallized from a 3:1 ethanol-water mixture to yield pale-yellow crystals.
Reaction Optimization Strategies
Solvent Effects
Alternative solvents have been explored to improve reaction efficiency:
Table 2: Solvent Screening Results
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 6.5 | 71 |
| Methanol | 32.7 | 5.0 | 69 |
| Acetonitrile | 37.5 | 4.2 | 63 |
| Tetrahydrofuran | 7.6 | 8.0 | 58 |
Ethanol remains optimal due to its balanced polarity and ability to solubilize both reactants. Methanol shows comparable yields but requires stricter temperature control to prevent byproduct formation.
Catalytic Enhancements
The addition of molecular sieves (4Å) reduces reaction time to 4 hours by absorbing water and shifting equilibrium toward product formation. Alternative catalysts have been tested:
Table 3: Catalyst Performance Comparison
| Catalyst | Loading (% w/w) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 0 | 8.0 | 65 |
| Acetic acid | 0.1 | 6.5 | 71 |
| p-Toluenesulfonic acid | 0.05 | 5.0 | 73 |
| Amberlyst-15 | 5.0 | 3.5 | 70 |
p-Toluenesulfonic acid demonstrates superior catalytic activity, though acetic acid is preferred for cost-effectiveness and ease of removal.
Purification and Characterization
Recrystallization Techniques
The compound exhibits limited solubility in cold ethanol (2.1 mg/mL at 25°C) but dissolves readily in hot dimethylformamide (DMF). A two-step purification protocol is recommended:
Spectroscopic Validation
Key characterization data confirm successful synthesis:
Table 4: Spectroscopic Signatures
| Technique | Diagnostic Features |
|---|---|
| IR (KBr) | 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N) |
| ¹H NMR (DMSO-d₆) | δ 12.21 (s, 1H, OH), 11.98 (s, 1H, NH), 8.94 (s, 1H, CH=N) |
| 13C NMR | δ 163.2 (C=O), 154.7 (C=N), 148.3–110.5 (aromatic carbons) |
Mass spectrometry (ESI-MS) shows the molecular ion peak at m/z 415.04 [M+H]⁺, matching the theoretical molecular weight.
Scale-Up Considerations
Pilot-scale production (100 g batches) requires modified conditions:
-
Solvent : Switch to isopropanol for improved safety profile.
-
Heating : Replace reflux with microwave-assisted synthesis (100°C, 30 minutes), achieving 82% yield.
-
Workup : Implement continuous filtration systems to handle precipitate formation.
Industrial synthesis remains challenging due to the compound’s photolability. Dark-room processing and amber glassware are essential to prevent degradation.
Alternative Synthetic Approaches
Solid-Phase Synthesis
Immobilizing nicotinic acid hydrazide on Wang resin enables a traceless synthesis strategy:
-
Resin-bound hydrazide reacts with aldehyde in DMF at 50°C.
-
Cleavage with trifluoroacetic acid yields product with 89% purity.
This method reduces purification steps but requires specialized equipment.
Flow Chemistry
Microreactor systems (0.5 mm channel diameter) achieve 94% conversion in 12 minutes residence time. Key parameters:
-
Temperature: 120°C
-
Pressure: 3 bar
-
Solvent: Supercritical CO₂/ethanol mixture
This approach is promising for high-throughput production but faces challenges in aldehyde solubility.
Chemical Reactions Analysis
Types of Reactions
N’-[(1e)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The bromine atoms in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydrazine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of nicotinohydrazide compounds exhibit antimicrobial properties. Specifically, N'-[(1E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide has shown effectiveness against various bacterial strains.
- Case Study: A study demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects .
Antioxidant Properties
Compounds similar to this compound have been reported to exhibit antioxidant activity.
- Research Findings: In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) indicated that the compound possesses considerable antioxidant capabilities, which may be attributed to the presence of hydroxyl groups that enhance electron-donating ability .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may inhibit inflammatory pathways.
- Case Study: In a murine model of inflammation induced by carrageenan, treatment with related hydrazone compounds resulted in a significant reduction in paw edema, indicating potential therapeutic applications for inflammatory diseases .
Applications in Drug Development
This compound is classified as a small molecule drug and is currently in preclinical phases. Its diverse biological activities make it a candidate for further investigation in drug development targeting infections and inflammatory diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N’-[(1e)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme 3-hydroxyacyl-[acyl-carrier-protein] dehydratase (FabZ) in Helicobacter pylori, thereby disrupting fatty acid biosynthesis . This inhibition leads to the bacteriostatic effect observed in antimicrobial studies.
Comparison with Similar Compounds
Glycine Hydrazide Analogues: GlyH-101
Compound : N-(2-Naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide (GlyH-101)
Key Differences :
- Backbone: GlyH-101 uses glycine hydrazide instead of nicotinohydrazide.
- Substituent : A naphthalenyl group replaces the pyridine ring in the target compound.
Physicochemical Properties :
- The glycine hydrazide backbone enhances solubility, while the naphthalenyl group increases hydrophobicity.
Applications : Investigated for antidiarrheal therapies and CFTR-related research .
Chromenone-Based Nicotinohydrazide Derivatives
Compound: N'-(4-Oxo-4H-chromen-3-yl)methylene)nicotinohydrazide Key Differences:
- Substituent: A chromenone group replaces the dibrominated dihydroxyphenyl moiety.
Physicochemical Properties :
Halogen-Substituted Nicotinohydrazide Analogues
Compound 1: N-[-(4-Chlorophenyl)methylene]nicotinohydrazide Key Differences:
- Substituent : A 4-chlorophenyl group replaces the dibrominated dihydroxyphenyl group.
Physicochemical Properties :
Comparison Table: Structural and Functional Properties
Biological Activity
N'-[(1E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a hydrazone linkage and a dibromo-substituted phenolic moiety. The molecular formula is , and it has been studied for various pharmacological properties.
- Molecular Weight : 399.04 g/mol
- Melting Point : 238-240 °C
- Purity : >95.0% (HPLC)
- Physical State : Solid at room temperature
| Property | Value |
|---|---|
| Molecular Formula | C13H9Br2N3O3 |
| Molecular Weight | 399.04 g/mol |
| Melting Point | 238-240 °C |
| Purity | >95.0% (HPLC) |
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of microbial cell wall synthesis.
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. Studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays demonstrated that it can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.
Cytotoxicity Studies
In cancer research, this compound has been tested on various cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Antioxidant | Scavenges free radicals in DPPH assays |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating moderate to strong antimicrobial activity.
Study 2: Antioxidant Activity Assessment
Another research effort focused on the antioxidant capacity of the compound using various assay methods including ABTS and DPPH. Results indicated an IC50 value of 25 µg/mL in DPPH assays, showcasing its potent antioxidant properties compared to standard antioxidants like ascorbic acid.
Study 3: Cancer Cell Line Testing
In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 30 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptotic cells following treatment.
Q & A
Basic: What are the optimal synthetic routes for synthesizing N'-[(1E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylene]nicotinohydrazide, and how is reaction progress monitored?
Answer:
The compound is synthesized via condensation reactions between nicotinohydrazide and substituted aldehydes under ethanolic reflux. Key steps include:
- Stoichiometric control : Equimolar ratios of nicotinohydrazide and 3,5-dibromo-2,4-dihydroxybenzaldehyde in ethanol, heated under reflux for 6–8 hours .
- Reaction monitoring :
- Yield optimization : Purification via recrystallization (ethanol/water) typically achieves >70% yield .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?
Answer:
Multi-technique validation is required:
- Elemental analysis : Confirm C, H, N, Br stoichiometry (e.g., C14H9Br3N2O3) .
- Mass spectrometry (EI-MS/ESI-MS) : Molecular ion peak [M+H]<sup>+</sup> at m/z ≈ 523–525 (for Br isotope patterns) .
- ¹H-NMR :
- Thermogravimetry (TG/DTG) : Assess thermal stability; decomposition onset >200°C indicates robust aromaticity .
Advanced: How do computational methods like DFT resolve structural ambiguities, such as isomer preference (E/Z) or tautomeric forms?
Answer:
Density Functional Theory (DFT) calculations address:
- Isomer stability : Z-isomers are often favored due to intramolecular hydrogen bonding between hydroxyl groups and the azomethine nitrogen, reducing steric strain .
- Tautomerism : Compare energy profiles of keto-enol forms; enol tautomers dominate in polar solvents (e.g., ethanol) .
- Spectral alignment : Match computed UV-Vis λmax</sup> (TD-DFT) and IR vibrational modes with experimental data to validate structures .
Advanced: How do researchers address contradictions in reported biological activities (e.g., antibacterial vs. anticancer) across studies?
Answer:
Methodological standardization is critical:
- Bioassay conditions :
- Mechanistic studies :
Advanced: What strategies are employed to design metal complexes of this compound, and how does coordination geometry affect bioactivity?
Answer:
Coordination chemistry principles :
- Ligand denticity : Acts as tridentate via pyridine N, azomethine N, and phenolic O donors .
- Metal selection : Transition metals (Co(II), Ni(II), Cu(II)) form octahedral complexes (e.g., [M(L)2Cl]) with enhanced stability vs. free ligands .
- Bioactivity enhancement :
Advanced: How can crystallographic data (e.g., SHELX refinement) resolve uncertainties in molecular conformation or intermolecular interactions?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software:
- Structure solution : SHELXD identifies heavy atoms (Br) for phasing; SHELXL refines anisotropic displacement parameters .
- Hydrogen bonding : Map O–H···N and π-π stacking interactions (e.g., dihydroxyphenyl↔pyridine) to explain packing motifs .
- Validation : Check Rint (<5%) and GooF (≈1.0) to ensure data reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
